Angiotensinogen (1-14), human
Overview
Description
Angiotensinogen (1-14), human, is a fragment of the renin substrate angiotensinogen. Angiotensinogen is a serum globulin formed by the liver and is the precursor of all angiotensin peptides. It plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body . Angiotensinogen (1-14) specifically refers to the first 14 amino acids of the angiotensinogen protein.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of angiotensinogen (1-14), human, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound, follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The final product is subjected to rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Angiotensinogen (1-14), human, can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol can reduce disulfide bonds.
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU are used in SPPS.
Major Products: The major products of these reactions include oxidized and reduced forms of the peptide, as well as various analogs with substituted amino acids.
Scientific Research Applications
Angiotensinogen (1-14), human, has numerous applications in scientific research:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: Researchers use it to investigate the role of angiotensinogen fragments in the renin-angiotensin system.
Medicine: It serves as a model peptide for developing drugs targeting the renin-angiotensin system, which is implicated in hypertension and cardiovascular diseases.
Industry: The peptide is used in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
Angiotensinogen (1-14), human, exerts its effects through the renin-angiotensin system. Renin cleaves angiotensinogen to produce angiotensin I, which is further processed to angiotensin II. Angiotensin II acts on various receptors to regulate blood pressure, fluid balance, and electrolyte homeostasis . The peptide’s mechanism involves binding to specific receptors and triggering intracellular signaling pathways that lead to vasoconstriction, aldosterone secretion, and sodium retention.
Comparison with Similar Compounds
Angiotensin I: A decapeptide produced from angiotensinogen by renin.
Angiotensin II: An octapeptide derived from angiotensin I by angiotensin-converting enzyme (ACE).
Angiotensin III: A heptapeptide formed from angiotensin II by aminopeptidase A.
Uniqueness: Angiotensinogen (1-14), human, is unique because it represents the initial segment of the angiotensinogen protein and serves as a precursor to various bioactive peptides. Its specific sequence and structure make it a valuable tool for studying the early stages of the renin-angiotensin system and developing targeted therapies.
Properties
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H122N24O19/c1-11-45(9)67(105-75(118)57(30-48-22-24-52(108)25-23-48)99-77(120)65(43(5)6)103-70(113)54(20-16-26-91-83(86)87)95-69(112)53(84)34-64(110)111)80(123)101-60(33-51-38-90-41-94-51)81(124)107-27-17-21-62(107)76(119)98-56(29-47-18-14-13-15-19-47)71(114)97-58(31-49-36-88-39-92-49)72(115)96-55(28-42(3)4)74(117)104-66(44(7)8)78(121)106-68(46(10)12-2)79(122)100-59(32-50-37-89-40-93-50)73(116)102-61(82(125)126)35-63(85)109/h13-15,18-19,22-25,36-46,53-62,65-68,108H,11-12,16-17,20-21,26-35,84H2,1-10H3,(H2,85,109)(H,88,92)(H,89,93)(H,90,94)(H,95,112)(H,96,115)(H,97,114)(H,98,119)(H,99,120)(H,100,122)(H,101,123)(H,102,116)(H,103,113)(H,104,117)(H,105,118)(H,106,121)(H,110,111)(H,125,126)(H4,86,87,91) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYRANYWSOXAEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H122N24O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583243 | |
Record name | alpha-Aspartylarginylvalyltyrosylisoleucylhistidylprolylphenylalanylhistidylleucylvalylisoleucylhistidylasparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1760.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104180-23-6 | |
Record name | alpha-Aspartylarginylvalyltyrosylisoleucylhistidylprolylphenylalanylhistidylleucylvalylisoleucylhistidylasparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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